Morpholine-2-carbonitrile
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Overview
Description
Synthesis and Biological Evaluation
Morpholine-2-carbonitrile derivatives have been synthesized and evaluated for their potential as antitumor agents. A series of morpholinopyrimidine-5-carbonitriles demonstrated significant in vitro antitumor activity, with compound 13e showing remarkable broad-spectrum antitumor activity, inducing cell cycle arrest and apoptosis in leukemia cells .
Synthesis and Molecular Structure
The synthesis of 2-morpholino-2-(3,4,5-trimethoxyphenyl)acetonitrile was achieved through a Strecker reaction, and its molecular structure was characterized by various spectroscopic methods and X-ray powder diffraction, confirming its crystallization in a monoclinic system .
Computational Analysis of Molecular Structure
Ab initio and density functional computations were used to investigate the molecular geometry and vibrational frequencies of 4-morpholine carbonitrile. The agreement between observed and calculated frequencies validated the computational models, and the analysis of HOMO and LUMO energies indicated charge transfer within the molecule .
Chemical Reactions and Derivatives
Morpholine-2-carbonitrile has been used as a starting material for the synthesis of various heterocyclic compounds, including morphlinotetrahydrothieno[2,3-c]isoquinolines and their derivatives, demonstrating the versatility of this compound in organic synthesis .
Photochemical Reactions
A light-induced [2 + 2] cycloaddition reaction involving 2-morpholinoacrylonitrile resulted in the selective formation of stereoisomers, showcasing the photochemical reactivity of morpholine-2-carbonitrile derivatives .
Photophysical Characterization
The photophysical properties of a morpholine derivative featuring a cyanophenyl diazenyl group were studied, revealing insights into the structure and excited-state transitions of the molecule .
Interaction with Hydrazine Hydrate
Morpholine-2-carbonitrile derivatives containing oxazole and phthalimido groups underwent reactions with hydrazine hydrate, leading to recyclization products and the formation of new heterocyclic structures .
Solvent-Free Reactions
Under solvent-free conditions, morpholine-2-carbonitrile derivatives participated in aza-Diels–Alder reactions and unexpected decyanation, highlighting the diverse reactivity of these compounds .
Scientific Research Applications
Synthesis of Complex Organic Compounds
Morpholine-2-carbonitrile has been a key starting material in the synthesis of various complex organic structures. For instance, it has been used in the synthesis of morpholinotetrahydrothieno[2,3-c]isoquinolines, which have been further used to synthesize pyrimidothienotetrahydroisoquinolines (El-Dean et al., 2008). Additionally, morpholine carbonitrile derivatives have been explored for their potential as chemosensors for selective identification of toxic ions, demonstrating the compound's versatility in creating sensors (Shally et al., 2020).
Vibrational Spectroscopy and Quantum Chemical Methods
In the domain of vibrational spectroscopy, morpholine carbonitrile has been the subject of in-depth studies. The molecular geometry and vibrational frequencies of 4-morpholine carbonitrile were meticulously calculated using ab initio Hartree-Fock and density functional methods, showcasing its stability and charge transfer capabilities within the molecule (Xavier & Raj, 2013).
Antitumor Agents
The quest for new antitumor agents has led to the exploration of morpholine-2-carbonitrile derivatives. A study involving the design and synthesis of morpholinopyrimidine-5-carbonitriles revealed compounds with promising broad-spectrum antitumor activity. These compounds demonstrated significant inhibitory effects on tumor growth, highlighting morpholine-2-carbonitrile's potential in cancer research (Helwa et al., 2020).
Safety And Hazards
Morpholine-2-carbonitrile is an organic compound and needs to be used carefully . In case of skin contact or inhalation, wash quickly . When storing and handling morpholine-2-carbonitrile, care should be taken to prevent contact with oxygen, strong oxidants, and strong acids to avoid possible dangerous reactions . When using morpholine-2-carbonitrile, wear protective gloves, goggles, and protective clothing to ensure human safety .
properties
IUPAC Name |
morpholine-2-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O/c6-3-5-4-7-1-2-8-5/h5,7H,1-2,4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAASCECTXNYFCI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40577640 |
Source
|
Record name | Morpholine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40577640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Morpholine-2-carbonitrile | |
CAS RN |
135782-24-0 |
Source
|
Record name | 2-Morpholinecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=135782-24-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Morpholine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40577640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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